(2-amino-2-methylpropyl)(ethyl)amine
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Overview
Description
(2-amino-2-methylpropyl)(ethyl)amine, also known as N-ethyl-2-methyl-1,2-propanediamine, is an organic compound with the molecular formula C6H16N2. It is a secondary amine with a branched structure, consisting of an ethyl group and a 2-amino-2-methylpropyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-2-methylpropyl)(ethyl)amine can be achieved through several methods. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of 2-chloro-2-methylpropane with ethylamine under basic conditions can yield this compound .
Another method involves the reductive amination of ketones or aldehydes with amines. In this process, 2-methylpropanal can react with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-amino-2-methylpropyl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Acylation: The compound can react with acid chlorides to form amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Haloalkanes and other electrophiles are used in nucleophilic substitution reactions.
Acylation: Acid chlorides and anhydrides are used in acylation reactions
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines
Acylation: Amides
Scientific Research Applications
(2-amino-2-methylpropyl)(ethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2-amino-2-methylpropyl)(ethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups.
Isopropylamine (CH3CH(NH2)CH3): A primary amine with a branched structure similar to (2-amino-2-methylpropyl)(ethyl)amine
Uniqueness
This compound is unique due to its branched structure and the presence of both an ethyl group and a 2-amino-2-methylpropyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
1-N-ethyl-2-methylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-8-5-6(2,3)7/h8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGBWPECXFYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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